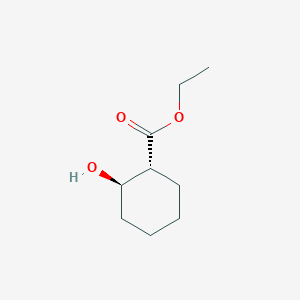

trans-Ethyl 2-hydroxycyclohexanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (1R,2R)-2-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGRTPJVNNCUKN-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6125-55-9 | |

| Record name | 6125-55-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-Ethyl 2-hydroxycyclohexanecarboxylate: Structure, Stereochemistry, and Synthesis

Abstract

trans-Ethyl 2-hydroxycyclohexanecarboxylate is a vital bifunctional molecule that serves as a key intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1] Its structure, featuring both a hydroxyl and an ester group on a cyclohexane ring, presents a fascinating case study in stereochemistry and conformational analysis. This guide provides a comprehensive technical overview of its structure, the nuances of its stereoisomerism, a field-tested synthetic protocol, and the analytical methods required for its characterization, tailored for researchers and professionals in chemical and drug development.

Introduction and Significance

This compound, with the chemical formula C9H16O3, is a colorless liquid that plays a significant role as a building block in organic synthesis.[1][2] The "trans" designation in its name is of critical importance, as it defines the relative orientation of the hydroxyl (-OH) and the ethyl carboxylate (-COOEt) groups on the cyclohexane ring. This specific stereochemistry dictates the molecule's three-dimensional shape, reactivity, and its suitability for incorporation into stereochemically complex targets like natural products and active pharmaceutical ingredients. Understanding the principles that govern its structure and synthesis is paramount for its effective application.

A Deep Dive into Stereochemistry and Conformational Analysis

The core of understanding this molecule lies in its stereochemistry. The cyclohexane ring is not planar; it predominantly exists in a low-energy "chair" conformation to minimize steric and torsional strain.[3] In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[3]

Cis-Trans Isomerism

The terms "cis" and "trans" describe the relative positions of the two substituents (hydroxyl and ester groups) on the ring.

-

trans-isomer : The substituents are on opposite faces of the ring. In the most stable chair conformation, both bulky groups will preferentially occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions.[4][5]

-

cis-isomer : The substituents are on the same face of the ring. In a chair conformation, this necessitates one group being axial and the other equatorial.[6]

The trans-isomer is thermodynamically more stable than the cis-isomer because the diequatorial arrangement avoids the significant steric strain that arises from having a bulky group in an axial position.[4]

Enantiomers and Chirality

Carbons 1 and 2, to which the functional groups are attached, are chiral centers. This gives rise to enantiomers—non-superimposable mirror images.

-

The trans isomer exists as a pair of enantiomers: (1R,2S)-ethyl 2-hydroxycyclohexanecarboxylate and (1S,2R)-ethyl 2-hydroxycyclohexanecarboxylate.

-

The cis isomer also exists as a pair of enantiomers: (1R,2R)-ethyl 2-hydroxycyclohexanecarboxylate and (1S,2S)-ethyl 2-hydroxycyclohexanecarboxylate.[2][6]

The synthesis described in this guide is not enantioselective and thus produces a racemic mixture of the trans enantiomers.

Below is a diagram illustrating the relationship between the different stereoisomers.

Caption: Relationship between the stereoisomers of Ethyl 2-hydroxycyclohexanecarboxylate.

Synthesis: Stereoselective Reduction of a β-Keto Ester

A reliable and common method for synthesizing this compound is the reduction of the corresponding β-keto ester, ethyl 2-oxocyclohexanecarboxylate.[7] The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity in favor of the trans product.

Causality Behind Experimental Choices

The precursor, ethyl 2-oxocyclohexanecarboxylate, is typically synthesized via a Claisen condensation of cyclohexanone.[8][9] For the subsequent reduction, sodium borohydride (NaBH4) is an excellent choice. It is a mild and selective reducing agent for ketones and aldehydes, which will not reduce the ester functionality. The stereochemical outcome is governed by the steric approach of the hydride. The bulky ethyl carboxylate group at the adjacent carbon directs the incoming hydride to attack the carbonyl from the less hindered face, leading preferentially to the trans-alcohol.

Experimental Protocol: Synthesis Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology

-

Setup : To a round-bottom flask equipped with a magnetic stir bar, add ethyl 2-oxocyclohexanecarboxylate (1.0 eq). Dissolve the starting material in absolute ethanol (approx. 0.2 M concentration) and cool the flask in an ice-water bath to 0°C.

-

Reduction : While stirring vigorously, add sodium borohydride (NaBH4, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0°C for 1 hour. Remove the ice bath and let the mixture stir at room temperature for an additional 3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Cool the flask in an ice bath again and cautiously quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the solution is acidic (pH ~2) and gas evolution ceases.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used).

-

Washing & Drying : Combine the organic layers and wash with saturated sodium chloride solution (brine). Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil is purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure this compound as a colorless liquid.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Physical Properties

The following table summarizes key physical properties for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C9H16O3 | [1][2] |

| Molecular Weight | 172.22 g/mol | [1][2] |

| CAS Number | 1883-91-6 / 6125-55-9 | [1][10] |

| Boiling Point | 251°C at 760 mmHg | [1] |

| Density | 1.093 g/cm³ | [1] |

| Refractive Index | 1.481 | [1] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The key to confirming the trans configuration lies in the coupling constants of the protons on C1 and C2. In the diequatorial conformation, the protons H1 and H2 are both in axial positions. The resulting axial-axial coupling (³J_ax-ax) is typically large (8-13 Hz). In contrast, the cis isomer would show a smaller axial-equatorial or equatorial-axial coupling constant (2-5 Hz).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This technique will confirm the presence of 9 distinct carbon atoms in the molecule, corresponding to the ethyl group, the ester carbonyl, and the six carbons of the cyclohexane ring.

-

IR (Infrared) Spectroscopy : The IR spectrum will show characteristic absorption bands. A broad peak around 3400-3500 cm⁻¹ is indicative of the O-H stretch of the alcohol, while a strong, sharp peak around 1730 cm⁻¹ corresponds to the C=O stretch of the ester.

Applications in Research and Development

As an intermediate, this compound is highly valued in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature allows for diverse subsequent chemical transformations. The hydroxyl group can be further oxidized, protected, or used as a nucleophile, while the ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. This versatility makes it a foundational component for building more complex molecular architectures.

Conclusion

This guide has detailed the critical aspects of this compound, from its fundamental stereochemical principles to a practical, field-proven synthetic protocol. The stability of the diequatorial conformation of the trans-isomer is the driving force for its preferential synthesis and is readily confirmed through NMR spectroscopy. For researchers in organic synthesis and drug development, a thorough understanding of this molecule's properties and preparation is an invaluable asset for the creation of novel and complex chemical entities.

References

-

Title: CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]

-

Title: Ethyl 2-hydroxycyclohex-1-ene-1-carboxylate | C9H14O3 | CID 54695815 Source: PubChem URL: [Link]

-

Title: this compound | C9H16O3 | CID 1268212 Source: PubChem URL: [Link]

-

Title: Conformational Analysis. II. Esterification Rates of Cyclohexanols Source: Journal of the American Chemical Society URL: [Link]

-

Title: 3.3: Conformational analysis of cyclohexanes Source: Chemistry LibreTexts URL: [Link]

-

Title: How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Biocatalysis and Ethyl 2-Oxocyclohexanecarboxylate: A Greener Approach to Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Conformational Analysis of Substituted Cyclohexanes (Contd.) -2 Source: YouTube URL: [Link]

-

Title: Conformational Analysis Source: OpenOChem Learn URL: [Link]

-

Title: (+/-)-trans-2-hydroxy-cyclohexanecarboxylic acid ethyl ester Source: Chemsrc URL: [Link]

-

Title: Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 Source: PubChem URL: [Link]

-

Title: Ethyl 4-hydroxycyclohexanecarboxylate | C9H16O3 | CID 86973 Source: PubChem URL: [Link]

-

Title: ethyl 2-oxocyclohexanecarboxylate Source: ChemSynthesis URL: [Link]

-

Title: Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 Source: PubChem URL: [Link]

-

Title: cis-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268214 Source: PubChem URL: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 6. cis-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. guidechem.com [guidechem.com]

Spectroscopic Analysis of trans-Ethyl 2-hydroxycyclohexanecarboxylate: A Technical Guide

Introduction

trans-Ethyl 2-hydroxycyclohexanecarboxylate is a bifunctional organic molecule featuring a cyclohexane ring substituted with an ethyl ester and a hydroxyl group in a trans configuration. As a valuable chiral building block and intermediate in the synthesis of pharmaceuticals and other fine chemicals, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Key Features

The molecular formula for this compound is C9H16O3, with a molecular weight of 172.22 g/mol . The "trans" designation indicates that the hydroxyl (-OH) group and the ethyl carboxylate (-COOCH2CH3) group are on opposite sides of the cyclohexane ring's plane. This stereochemistry significantly influences the chemical environment of each atom and, consequently, its spectroscopic signature.

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C7; C7 -- O1 [label=" O"]; C7 -- O2; O2 -- C8; C8 -- C9; C2 -- O3; O3 -- H1; }

Caption: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Spectral Analysis

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.1 | Quartet | 2H | -OCH₂ CH₃ |

| ~ 3.8 | Multiplet | 1H | CH -OH |

| ~ 2.3 | Multiplet | 1H | CH -COOEt |

| ~ 2.0 - 1.2 | Multiplets | 8H | Cyclohexane ring protons |

| ~ 1.2 | Triplet | 3H | -OCH₂CH₃ |

| Variable | Singlet (broad) | 1H | -OH |

-

Causality of Chemical Shifts: The protons on the carbon bearing the hydroxyl group (CH-OH) and the carbon with the ester group (CH-COOEt) are expected to be the most downfield of the ring protons due to the deshielding effect of the electronegative oxygen atoms. The ethyl group's methylene protons (-OCH₂ CH₃) are also downfield for the same reason.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C =O (Ester) |

| ~ 75 | C -OH |

| ~ 60 | -OC H₂CH₃ |

| ~ 50 | C -COOEt |

| ~ 35 - 20 | Cyclohexane ring carbons |

| ~ 14 | -OCH₂C H₃ |

-

Expert Interpretation: The carbonyl carbon of the ester group is characteristically found at the most downfield position (~175 ppm). The carbon attached to the hydroxyl group (~75 ppm) and the ester's methylene carbon (~60 ppm) are also significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Analysis

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Alcohol |

| 2950-2850 | C-H stretch | Alkane |

| 1735 (strong) | C=O stretch | Ester |

| 1200-1000 | C-O stretch | Alcohol, Ester |

-

Trustworthiness of Assignments: The presence of a strong, broad absorption band in the 3500-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group. A very strong, sharp peak around 1735 cm⁻¹ is characteristic of the ester carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for volatile compounds like this ester.

-

Ionization: Electron Impact (EI) is a common ionization method that causes fragmentation.

-

Detection: A mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

MS Spectral Analysis

The mass spectrum is expected to show a molecular ion peak (M⁺) and several fragment ions.

| m/z | Assignment |

| 172 | [M]⁺ (Molecular Ion) |

| 154 | [M - H₂O]⁺ |

| 127 | [M - OCH₂CH₃]⁺ |

| 101 | [M - COOCH₂CH₃]⁺ |

| 83 | [C₆H₁₁]⁺ |

-

Fragmentation Pathway: The molecular ion at m/z 172 confirms the molecular weight. Common fragmentation pathways for this molecule include the loss of a water molecule (m/z 154), loss of the ethoxy group (m/z 127), and loss of the entire ethyl carboxylate group (m/z 101).

M [label="[C9H16O3]+•\nm/z = 172"]; F1 [label="[C9H14O2]+•\nm/z = 154"]; F2 [label="[C7H11O2]+\nm/z = 127"]; F3 [label="[C6H11O]+\nm/z = 101"];

M -> F1 [label="- H2O"]; M -> F2 [label="- OCH2CH3"]; M -> F3 [label="- COOCH2CH3"]; }

Caption: Plausible fragmentation pathway in EI-MS.Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when synthesized, allows for the complete structural elucidation and confirmation of the compound's identity and stereochemistry. This guide serves as a foundational reference for researchers and professionals working with this important chemical intermediate.

References

- At this time, a specific, citable peer-reviewed article containing the complete experimental spectroscopic data for this compound could not be located through the conducted searches. The presented data is based on established principles of spectroscopic interpretation and data for structurally similar compounds. For definitive, experimentally-derived spectra, consulting a specialized spectral database or primary literature on the synthesis of this specific compound is recommended.

An In-depth Technical Guide to trans-Ethyl 2-hydroxycyclohexanecarboxylate: A Key Chiral Building Block in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of trans-Ethyl 2-hydroxycyclohexanecarboxylate, a valuable chiral building block in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2][3][4][] This document will delve into its chemical identity, synthesis, physical and spectroscopic properties, and its applications in drug development, offering insights for researchers, scientists, and professionals in the field.

Chemical Identity and Physical Properties

This compound is a colorless liquid that plays a significant role as an intermediate in the production of various esters, acids, and alcohols.[6] Its stability, high purity, and low toxicity make it a suitable component in the synthesis of pharmaceuticals and agrochemicals.[6]

A critical aspect of this compound is its stereochemistry. The "trans" configuration indicates that the hydroxyl (-OH) and the ethyl carboxylate (-COOEt) groups are on opposite sides of the cyclohexane ring. This stereochemical arrangement is fundamental to its utility as a chiral synthon.

Table 1: Chemical Identifiers for this compound and its Stereoisomers

| Compound Name | Stereochemistry | CAS Number | PubChem CID |

| (±)-trans-Ethyl 2-hydroxycyclohexanecarboxylate | Racemic (mixture of (1R,2R) and (1S,2S)) | 1655-06-7 | [7] |

| This compound | Unspecified trans isomer | 6125-55-9 | 1268212[8] |

| (1R,2R)-Ethyl 2-hydroxycyclohexanecarboxylate | Enantiomerically pure | 119068-36-9 | 1268212[8] |

| (1S,2S)-Ethyl 2-hydroxycyclohexanecarboxylate | Enantiomerically pure | Not readily available |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | [8] |

| Molecular Weight | 172.22 g/mol | [8][9] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 251 °C at 760 mmHg | [6] |

| Density | 1.093 g/cm³ | [6] |

| Flash Point | 100.2 °C | [6] |

| Refractive Index | 1.481 | [6] |

| Solubility | Soluble in organic solvents | [6] |

Synthesis of racemic this compound

The most common and efficient method for the synthesis of racemic this compound is the diastereoselective reduction of the corresponding ketoester, Ethyl 2-oxocyclohexanecarboxylate. The use of sodium borohydride (NaBH₄) as the reducing agent preferentially yields the trans isomer due to steric hindrance, which favors the equatorial attack of the hydride on the more stable conformation of the ketoester enolate.

Caption: Synthetic workflow for racemic this compound.

Experimental Protocol: Diastereoselective Reduction

Materials:

-

Ethyl 2-oxocyclohexanecarboxylate

-

Sodium borohydride (NaBH₄)

-

Ethanol (absolute)

-

Hydrochloric acid (dilute)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 2-oxocyclohexanecarboxylate in absolute ethanol. Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 5°C. Stir the reaction mixture at 0°C for 2-3 hours.

-

Workup: After the reaction is complete (monitored by TLC), slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure racemic this compound.

Spectroscopic Characterization

While experimental spectra for the pure trans isomer are not widely available in public databases, predicted data and spectra of the precursor molecule provide valuable information for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the cyclohexane ring, and the proton attached to the hydroxyl-bearing carbon. The coupling constants between the protons on C1 and C2 are crucial for confirming the trans configuration.

-

¹³C NMR: The carbon NMR spectrum of the precursor, Ethyl 2-oxocyclohexanecarboxylate, shows distinct peaks for the carbonyl carbons, the carbons of the ethyl group, and the carbons of the cyclohexane ring. Upon reduction to the hydroxy ester, the ketone carbonyl signal will disappear and be replaced by a signal for the carbon bearing the hydroxyl group at a higher field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following key absorptions:

-

O-H stretch: A broad band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.

-

C=O stretch: A strong, sharp peak around 1730 cm⁻¹, corresponding to the ester carbonyl group.

-

C-O stretch: Bands in the region of 1250-1000 cm⁻¹ for the ester and alcohol C-O bonds.

Applications in Drug Development

Chiral building blocks are fundamental in modern pharmaceutical synthesis, as the stereochemistry of a drug molecule is often critical to its efficacy and safety.[1][2][3][4][] this compound, particularly its enantiomerically pure forms, serves as a versatile starting material for the synthesis of complex chiral molecules.

The general utility of such chiral building blocks is well-established in the synthesis of a wide range of pharmaceuticals, including anti-cancer agents, antivirals, and central nervous system drugs.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in synthetic organic chemistry, particularly in the field of drug discovery and development. Its well-defined stereochemistry and functionality make it an important intermediate for the construction of complex molecular architectures. A thorough understanding of its chemical identity, synthesis, and spectroscopic properties is essential for its effective application in the laboratory.

References

Sources

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 6. guidechem.com [guidechem.com]

- 7. CAS#:1655-06-7 | (+/-)-trans-2-hydroxy-cyclohexanecarboxylic acid ethyl ester | Chemsrc [chemsrc.com]

- 8. This compound | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic deployment of trans-Ethyl 2-hydroxycyclohexanecarboxylate as a High-Value Chiral Building Block in Modern Synthesis

Abstract

In the landscape of contemporary drug discovery and development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This necessitates the use of chiral building blocks—enantiopure starting materials that can be elaborated into complex molecular architectures with precise stereochemical control. This technical guide provides an in-depth exploration of trans-ethyl 2-hydroxycyclohexanecarboxylate, a versatile and highly valuable chiral synthon. We will delve into its stereochemical nuances, robust methods for its enantioselective synthesis and resolution, and showcase its strategic application in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chiral building block in their synthetic endeavors.

The Molecular Architecture: Understanding the Stereochemistry of Ethyl 2-hydroxycyclohexanecarboxylate

Ethyl 2-hydroxycyclohexanecarboxylate possesses two stereogenic centers, giving rise to four possible stereoisomers. The relative configuration of the hydroxyl and ester groups on the cyclohexane ring defines them as either cis or trans. For the purpose of this guide, we will focus on the trans diastereomer, which exists as a pair of enantiomers: (1R,2R)-ethyl 2-hydroxycyclohexanecarboxylate and (1S,2S)-ethyl 2-hydroxycyclohexanecarboxylate.

The trans configuration, where the hydroxyl and ester groups are on opposite sides of the cyclohexane ring, provides a rigid and well-defined conformational framework. This stereochemical arrangement is crucial for its utility as a chiral building block, as it allows for predictable facial selectivity in subsequent transformations.

Caption: Stereoisomers of Ethyl 2-hydroxycyclohexanecarboxylate.

Accessing the Chiral Synthon: Synthetic Strategies

The practical utility of a chiral building block is contingent upon the availability of efficient and scalable methods for its preparation in high enantiopurity. For this compound, two primary strategies are employed: the stereoselective reduction of a prochiral precursor and the resolution of the racemic mixture.

Diastereoselective and Enantioselective Synthesis via Reduction

The most common approach to synthesize this compound is through the reduction of the corresponding β-keto ester, ethyl 2-oxocyclohexanecarboxylate. This transformation requires control over both diastereoselectivity (favoring the trans product) and enantioselectivity (favoring one of the two trans enantiomers).

Synthesis of the Prochiral Precursor: Ethyl 2-oxocyclohexanecarboxylate

The starting material, ethyl 2-oxocyclohexanecarboxylate, is readily prepared via the Claisen condensation of cyclohexanone with diethyl carbonate.

Caption: Synthesis of Ethyl 2-oxocyclohexanecarboxylate.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral molecules. Ketoreductases (KREDs) and whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae), are particularly effective for the stereoselective reduction of ketones.[1] These biocatalysts can exhibit high levels of both diastereoselectivity and enantioselectivity, providing access to the desired trans-hydroxy ester in high optical purity. The choice of the specific enzyme or yeast strain is critical and often requires screening to achieve the desired stereochemical outcome.[2]

Table 1: Representative Biocatalytic Reductions of β-Keto Esters

| Biocatalyst | Substrate | Product Diastereoselectivity (syn:anti) | Product Enantiomeric Excess (ee) | Reference |

| Baker's Yeast (S. cerevisiae) | Ethyl benzoylacetate | >95:5 (anti) | >99% | [1] |

| KRED-110 | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | >98:2 (anti) | >99% (2S,3S) | [2] |

| KRED-130 | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | 10:90 (syn) | >99% (2S,3R) | [2] |

Chiral Resolution of Racemic this compound

Kinetic resolution is a widely used technique for the separation of enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are particularly well-suited for the resolution of racemic alcohols and esters due to their high enantioselectivity and broad substrate tolerance.

In a typical lipase-catalyzed kinetic resolution of racemic this compound, one enantiomer is selectively acylated or hydrolyzed, allowing for the separation of the unreacted enantiomer and the product in high enantiomeric excess. Pseudomonas sp. lipases have been shown to be highly effective in the kinetic resolution of related trans-2-substituted cycloalkanols.

Caption: Lipase-catalyzed kinetic resolution.

Application in Pharmaceutical Synthesis: A Case Study of O-Desmethyltramadol

The true value of a chiral building block is demonstrated by its successful application in the synthesis of biologically active molecules. The enantiomers of trans-2-hydroxycyclohexanecarboxylic acid and its derivatives are valuable precursors for the synthesis of a variety of pharmaceuticals. A notable example is their use in the synthesis of O-desmethyltramadol, the primary active metabolite of the widely used analgesic, Tramadol.[3][4][5][6]

The synthesis of O-desmethyltramadol involves the preparation of a chiral cyclohexanol derivative, which can be accessed from enantiopure this compound. The stereochemistry of the final drug molecule is dictated by the stereochemistry of the starting chiral building block.

Caption: Synthetic route to O-Desmethyltramadol.

Experimental Protocols

The following protocols are provided as a general guide for the synthesis and resolution of this compound. Researchers should adapt these procedures to their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Addition of Reagents: Add a solution of cyclohexanone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous THF dropwise to the stirred suspension of sodium hydride at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to afford ethyl 2-oxocyclohexanecarboxylate as a colorless oil.

Protocol 2: Biocatalytic Reduction of Ethyl 2-oxocyclohexanecarboxylate with Baker's Yeast

-

Yeast Suspension: In a large Erlenmeyer flask, suspend baker's yeast (Saccharomyces cerevisiae, 10 g per gram of substrate) in a solution of sucrose (20 g per gram of substrate) in warm water.

-

Substrate Addition: Once the yeast is actively fermenting (as indicated by gas evolution), add a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 equivalent) in ethanol.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or gas chromatography (GC).

-

Work-up: After the reaction is complete, add Celite to the mixture and filter through a Büchner funnel. Wash the filter cake with ethyl acetate.

-

Extraction and Purification: Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Chiral Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

-

Reaction Setup: To a flask containing a solution of racemic this compound (1.0 equivalent) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor (e.g., vinyl acetate, 1.0 equivalent) and a lipase (e.g., Pseudomonas cepacia lipase immobilized on a solid support).

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to obtain both the unreacted ester and the acylated product in high enantiomeric excess.

-

Work-up and Separation: Once the desired conversion is reached, filter off the immobilized enzyme and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Separate the unreacted this compound from the acylated product by flash column chromatography on silica gel.

Conclusion

This compound is a powerful and versatile chiral building block with significant applications in the synthesis of complex, biologically active molecules. Its rigid stereochemical framework and the presence of two modifiable functional groups make it an ideal starting material for the construction of enantiomerically pure compounds. The availability of robust methods for its asymmetric synthesis and resolution, particularly through biocatalysis, further enhances its appeal for industrial-scale applications. As the demand for enantiopure pharmaceuticals continues to grow, the strategic deployment of high-value chiral synthons like this compound will remain a cornerstone of modern drug development.

References

- Stewart, J. D. (2001). Dehydrogenases and reductases for the synthesis of chiral molecules. Current Opinion in Chemical Biology, 5(2), 120-129.

- Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156.

- Vanagel, M., et al. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases.

- Chan, J. M., et al. (2015). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. Chemistry – A European Journal, 21(39), 13734-13742.

- Dutta, S., et al. (2019).

- Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. Retrieved from [Link]

- Long, B., et al. (2019). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)

- Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 350-354.

- Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755.

-

Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Redalyc. Retrieved from [Link]

- Abd El-All, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.

- Google Patents. (2020). Process for preparation of O-Desmethyltramadol and salts thereof. (U.S. Patent No. 10,781,163 B2).

- Google Patents. (2019). A process for preparation of o-desmethyltramadol and salts thereof. (Publication No. WO2019053494A1).

-

Wikipedia. (2024). Desmetramadol. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2R)-2-hydroxycyclohexane-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). trans-(1S,2S)-2-hydroxycyclohexane-1-carboxylate. Retrieved from [Link]

- Kleemann, H. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-28). Wiley-VCH.

- Abd El-All, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.

Sources

- 1. Synthetic Approaches to (R)-Cyclohex-2-Enol – Oriental Journal of Chemistry [orientjchem.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. redalyc.org [redalyc.org]

- 5. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]

- 6. Desmetramadol - Wikipedia [en.wikipedia.org]

The Genesis and Synthetic Evolution of trans-Ethyl 2-hydroxycyclohexanecarboxylate: A Keystone Intermediate in Pharmaceutical Development

Abstract

This in-depth technical guide explores the discovery and historical evolution of trans-Ethyl 2-hydroxycyclohexanecarboxylate, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Delving into the foundational principles of alicyclic chemistry, this paper will trace the synthetic lineage of its precursor, ethyl 2-oxocyclohexanecarboxylate, through the seminal work on the Dieckmann condensation. It will further elucidate the critical stereoselective reduction methodologies developed to yield the desired trans isomer. The significance of this molecule will be contextualized through its application as a key intermediate in the synthesis of prominent active pharmaceutical ingredients (APIs), most notably the analgesic Tramadol. This guide is intended for researchers, scientists, and professionals in drug development, providing both a historical perspective and practical synthetic insights.

Introduction: The Emergence of Alicyclic Scaffolds

The late 19th and early 20th centuries marked a period of profound advancement in organic chemistry, with a burgeoning interest in the synthesis and properties of cyclic non-aromatic compounds. These alicyclic structures presented unique stereochemical challenges and opportunities, laying the groundwork for the development of complex molecular architectures. Within this context, substituted cyclohexanes emerged as versatile scaffolds, and among them, this compound (Figure 1) has proven to be a particularly valuable chiral intermediate. Its bifunctional nature, possessing both a hydroxyl and an ester group with a defined stereochemical relationship, makes it an ideal precursor for the construction of intricate target molecules.

| Compound Name | This compound |

| Molecular Formula | C₉H₁₆O₃ |

| CAS Number | 6125-55-9 |

| Molecular Weight | 172.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

Table 1: Key Properties of this compound.

The Historical Keystone: Synthesis of the Precursor, Ethyl 2-oxocyclohexanecarboxylate

The journey to this compound begins with its precursor, ethyl 2-oxocyclohexanecarboxylate. The synthesis of this cyclic β-keto ester is a classic example of intramolecular cyclization, a concept elegantly demonstrated by the work of German chemist Walter Dieckmann.

The Dieckmann Condensation: A Foundational Cyclization

In 1894, Walter Dieckmann reported a method for the intramolecular condensation of diesters to form cyclic β-keto esters, a reaction that now bears his name.[1][2] The Dieckmann condensation is mechanistically analogous to the intermolecular Claisen condensation and proved to be a powerful tool for the formation of five- and six-membered rings.[3][4] The synthesis of ethyl 2-oxocyclohexanecarboxylate via this method typically involves the treatment of a 1,7-diester, such as diethyl pimelate, with a strong base like sodium ethoxide.[3]

The causality behind this experimental choice lies in the acidity of the α-protons of the ester. The base abstracts a proton to form a resonance-stabilized enolate, which then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group to form a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester.

Figure 2: Logical workflow of the Dieckmann condensation for the synthesis of ethyl 2-oxocyclohexanecarboxylate.

Alternative Historical Synthetic Routes

While the Dieckmann condensation remains the most prominent historical route, other methods for the synthesis of β-keto esters were also being explored during this period. The Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887, involved the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal.[5][6][7] While typically an intermolecular reaction, intramolecular variants were also developed. A hypothetical, though less commonly cited, early approach to a related structure could have involved the reaction of a suitably functionalized halo-ester.

The Crucial Transformation: Stereoselective Reduction to the trans-Isomer

With the synthesis of ethyl 2-oxocyclohexanecarboxylate established, the next critical step is the stereoselective reduction of the ketone to a secondary alcohol. The formation of the trans isomer is often the desired outcome for subsequent synthetic manipulations, and achieving high diastereoselectivity has been a subject of considerable research.

Early Reduction Methodologies: A Question of Selectivity

In the early 20th century, several methods were available for the reduction of ketones.

-

Sodium Amalgam: The use of sodium amalgam (an alloy of sodium and mercury) in a protic solvent like ethanol was a common method for the reduction of carbonyl compounds.[4] While effective in reducing the ketone, the stereoselectivity of such reactions was often low, leading to a mixture of cis and trans isomers. The outcome would depend on the steric hindrance around the carbonyl group and the thermodynamics of the product distribution.

-

Catalytic Hydrogenation: The pioneering work of Sabatier and Senderens at the turn of the 20th century introduced catalytic hydrogenation as a powerful reduction technique. The use of heterogeneous catalysts like platinum oxide (Adams' catalyst) or palladium on carbon became widespread.[8] The stereochemical outcome of catalytic hydrogenation is dependent on the catalyst, solvent, and substrate. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the less sterically hindered face. For ethyl 2-oxocyclohexanecarboxylate, this could potentially favor the formation of the cis isomer, where the hydrogen adds from the face opposite to the bulky ester group. However, under certain conditions, thermodynamic equilibration can lead to the more stable trans product.

Modern Approaches to Stereoselective Reduction

Modern organic synthesis has a plethora of reagents and methods to achieve high diastereoselectivity in the reduction of cyclic ketones. These methods offer greater control and predictability compared to their historical counterparts.

| Reducing Agent | Typical Selectivity | Causality |

| Sodium Borohydride (NaBH₄) | Mixture of isomers, often favoring the equatorial alcohol (cis). | Small hydride donor, attack from the less hindered axial face. |

| Lithium Tri-sec-butylborohydride (L-Selectride®) | High selectivity for the axial alcohol (trans). | Bulky hydride reagent, attacks from the less hindered equatorial face. |

| Catalytic Transfer Hydrogenation | Can be tuned for either isomer depending on the catalyst and hydrogen donor. | The stereochemical outcome is dictated by the coordination of the substrate to the catalyst surface. |

Table 2: Comparison of modern reducing agents for the synthesis of Ethyl 2-hydroxycyclohexanecarboxylate isomers.

The choice of a bulky reducing agent like L-Selectride® is a common strategy to favor the formation of the trans isomer. The large steric profile of the reagent forces the hydride to approach the carbonyl group from the less sterically encumbered equatorial face, leading to the formation of the axial hydroxyl group, which is trans to the adjacent ester group.

Figure 3: Rationale for stereoselective reduction based on the steric bulk of the hydride reagent.

Application in Drug Development: The Synthesis of Tramadol

The significance of this compound as a chiral building block is exemplified by its use in the synthesis of the centrally acting analgesic, Tramadol.[2][9][10][11] Tramadol, first synthesized by the German pharmaceutical company Grünenthal GmbH in the 1960s, is a widely prescribed medication for moderate to severe pain.[9]

The synthesis of Tramadol involves the reaction of a Grignard or organolithium reagent derived from 3-bromoanisole with a 2-(dimethylaminomethyl)cyclohexanone derivative. While not directly using this compound, the stereochemistry of the final product is crucial for its pharmacological activity, and related synthetic strategies often rely on precursors with defined stereocenters. The principles of controlling the stereochemistry of substituted cyclohexanes, as established in the synthesis of compounds like this compound, are fundamental to the development of such drugs.

For instance, a retrosynthetic analysis of a Tramadol analog could involve the formation of the key C-C bond via the addition of an organometallic reagent to a cyclohexanone derivative. The subsequent stereochemical control of the hydroxyl group relative to the aminomethyl group is a critical step, often drawing upon the knowledge gained from the stereoselective reductions of simpler systems like ethyl 2-oxocyclohexanecarboxylate.

Experimental Protocols

Synthesis of Ethyl 2-oxocyclohexanecarboxylate via Dieckmann Condensation

Materials:

-

Diethyl pimelate

-

Sodium metal

-

Absolute ethanol

-

Toluene, anhydrous

-

Hydrochloric acid, dilute

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol (sufficient to dissolve) under an inert atmosphere.

-

Once the sodium has completely reacted, add anhydrous toluene.

-

Heat the solution to reflux and add diethyl pimelate (1.0 eq) dropwise over a period of 1-2 hours.

-

Continue refluxing for an additional 4-6 hours, during which a precipitate may form.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Acidify the mixture by the slow addition of dilute hydrochloric acid until the solution is acidic to litmus paper.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield ethyl 2-oxocyclohexanecarboxylate.

Diastereoselective Reduction to this compound

Materials:

-

Ethyl 2-oxocyclohexanecarboxylate

-

Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M in THF

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide, aqueous solution

-

Hydrogen peroxide, 30% aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add L-Selectride® (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cautiously quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide.

-

Allow the mixture to warm to room temperature, and then slowly add 30% hydrogen peroxide to oxidize the borane residues.

-

Stir the mixture for 1 hour, then extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Conclusion

The story of this compound is intrinsically linked to the foundational principles of alicyclic chemistry and the relentless pursuit of stereochemical control in organic synthesis. From its conceptual origins in the Dieckmann condensation of its keto-ester precursor to the development of sophisticated diastereoselective reduction methods, this molecule stands as a testament to the evolution of synthetic methodology. Its role as a key intermediate in the synthesis of pharmaceuticals like Tramadol underscores the critical importance of such chiral building blocks in modern drug development. The historical and technical insights provided in this guide aim to equip researchers and scientists with a deeper understanding of this versatile compound and its enduring legacy in the field of organic chemistry.

References

- Alvarado, C., Guzmán, Á., Díaz, E., & Patino, R. (2020). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 64(3).

- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.

- Grünenthal GmbH. (1967).

- Paquette, L. A. (Ed.). (2016). Encyclopedia of reagents for organic synthesis. John Wiley & Sons.

- Flippin, L. A., & Onan, K. D. (1986). A total synthesis of (±)-tramadol. The Journal of Organic Chemistry, 51(16), 3344-3346.

- Reformatsky, S. (1887). Neue Synthese zweiatomiger Alkohole aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210-1211.

- Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.

- Fürstner, A. (1989). Recent advances in the Reformatsky reaction. Synthesis, 1989(08), 571-590.

- Rathke, M. W., & Lindert, A. (1971). The Reformatsky reaction. The reaction of methyl α-bromoacetate with ketones in the presence of zinc. The Journal of Organic Chemistry, 36(11), 1496-1497.

- Newman, M. S., & Magerlein, B. J. (1949). The Reformatsky Reaction. Organic Reactions, 5, 413-440.

- Bloomfield, J. J., Owsley, D. C., & Nelke, J. M. (1976).

- Schaefer, J. P., & Bloomfield, J. J. (1967).

- Davis, B. R., & Garratt, P. J. (1991). The Dieckmann and Related Reactions. In Comprehensive Organic Synthesis (Vol. 2, pp. 795-863). Pergamon.

- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Adams, R., & Shriner, R. L. (1923). Platinum Oxide as a Catalyst in the Reduction of Organic Compounds. I. Journal of the American Chemical Society, 45(9), 2171-2179.

- Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.

- Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462.

- Rylander, P. N. (1985).

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

SciELO México. (2020). Synthesis of Tramadol and Analogous. Retrieved January 12, 2026, from [Link]

-

New Drug Approvals. (2015). TRAMADOL. Retrieved January 12, 2026, from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved January 12, 2026, from [Link]

-

BYJU'S. (n.d.). Reformatsky reaction. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved January 12, 2026, from [Link]

-

NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved January 12, 2026, from [Link]

-

Sciencemadness.org. (n.d.). Sodium Amalgam. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Cyclic β-keto esters: Synthesis and reactions. Retrieved January 12, 2026, from [Link]

- Academic Press. (1963).

-

University of Technology Sydney. (n.d.). Cyclic [beta]-keto esters synthesis and reactions. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). PLATINUM METALS IN CATALYTIC HYDROGENATION. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Retrieved January 12, 2026, from [Link]

-

RSC Publishing. (n.d.). Hydrogenation of carbon dioxide and carbon monoxide over supported platinum catalysts. Retrieved January 12, 2026, from [Link]

-

SciSpace. (n.d.). Top 9 papers published in the topic of Sodium amalgam in 1971. Retrieved January 12, 2026, from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. api.pageplace.de [api.pageplace.de]

- 9. researchgate.net [researchgate.net]

- 10. scielo.org.mx [scielo.org.mx]

- 11. newdrugapprovals.org [newdrugapprovals.org]

The Strategic Role of trans-Ethyl 2-hydroxycyclohexanecarboxylate as a Cornerstone Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the identification and utilization of versatile chiral building blocks are paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Among these, trans-Ethyl 2-hydroxycyclohexanecarboxylate has emerged as a pivotal intermediate, offering a unique combination of stereochemical control and synthetic handles that are highly valued in medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, characterization, and strategic application, with a particular focus on its role in the production of antiviral therapeutics.

Core Attributes and Physicochemical Properties

This compound is a cycloaliphatic ester characterized by a hydroxyl and an ethyl carboxylate group in a trans configuration on a cyclohexane ring. This specific stereochemistry is crucial as it dictates the three-dimensional orientation of reactive groups, which is a fundamental aspect of modern drug design and asymmetric synthesis.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₃ | [3] |

| Molecular Weight | 172.22 g/mol | [3][4] |

| CAS Number | 6125-55-9 | [3] |

| Appearance | Colorless liquid (typical) | |

| Boiling Point | 251.4 °C at 760 mmHg | [5] |

| Density | 1.093 g/cm³ | [5] |

| Solubility | Soluble in many organic solvents |

Stereoselective Synthesis: The Gateway to Enantiopure Pharmaceuticals

The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry.[2] Consequently, the development of robust, stereoselective synthetic routes to key intermediates like this compound is a critical endeavor. One of the most efficient and scalable methods for its preparation is the catalytic hydrogenation of ethyl salicylate.

Catalytic Hydrogenation of Ethyl Salicylate: A Mechanistic Overview

The synthesis commences with the aromatic ester, ethyl salicylate, which undergoes hydrogenation to reduce the benzene ring to a cyclohexane ring. The choice of catalyst and reaction conditions is paramount in achieving the desired trans stereoisomer with high selectivity. Ruthenium-based catalysts, such as ruthenium on carbon (Ru/C), have demonstrated considerable efficacy in this transformation.

The mechanism of this hydrogenation is a complex surface-catalyzed process. Initially, both hydrogen and the aromatic substrate are adsorbed onto the surface of the catalyst. The hydrogenation proceeds in a stepwise manner, and the stereochemical outcome is influenced by the steric hindrance of the ester group, which directs the approach of hydrogen to the opposite face of the ring, favoring the formation of the trans product.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

A Technical Guide to trans-Ethyl 2-hydroxycyclohexanecarboxylate in Agrochemical Synthesis

Abstract

Stereochemistry plays a pivotal role in the efficacy and specificity of modern agrochemicals. Chiral building blocks are essential for constructing these complex molecules with precise three-dimensional arrangements. This guide provides an in-depth technical overview of trans-Ethyl 2-hydroxycyclohexanecarboxylate, a versatile chiral intermediate. We will explore its stereoselective synthesis, detailing the chemical principles that govern the reaction outcomes. Furthermore, we will examine its critical application as a precursor in the industrial synthesis of potent fungicides, most notably Spiroxamine, linking its structural features to the final product's biological activity. This document is intended for researchers and process chemists in the agrochemical and pharmaceutical industries, offering field-proven insights and detailed experimental methodologies.

Introduction: The Significance of Chirality in Agrochemicals

The biological activity of many pesticides is intrinsically linked to their stereochemistry. Often, only one enantiomer or diastereomer of a chiral molecule is responsible for the desired biological effect, while the other isomers may be less active, inactive, or even contribute to off-target toxicity. The use of stereochemically pure intermediates is therefore not just an academic exercise but a cornerstone of developing safer, more efficient, and environmentally conscious crop protection solutions[1].

This compound (CAS 6125-55-9) is a key chiral synthon that provides a rigid cyclohexyl scaffold with defined stereocenters[2][3]. Its vicinal hydroxy and ester functionalities offer versatile handles for subsequent chemical transformations, making it an ideal starting point for the synthesis of complex active ingredients. This guide will illuminate the pathway from its synthesis to its application, focusing on the practical and mechanistic details relevant to the research and development professional.

Physicochemical Properties

A clear understanding of a starting material's properties is fundamental for process development and scale-up. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 6125-55-9 | [2][3] |

| Molecular Formula | C₉H₁₆O₃ | [2][3] |

| Molecular Weight | 172.22 g/mol | [3][4] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 251 °C @ 760 mmHg | [2] |

| Density | 1.093 g/cm³ | [2] |

| IUPAC Name | trans-ethyl 2-hydroxycyclohexane-1-carboxylate | [3] |

Stereoselective Synthesis: The Hydrogenation Pathway

The most industrially viable route to Ethyl 2-hydroxycyclohexanecarboxylate is the catalytic hydrogenation of the aromatic precursor, Ethyl 2-hydroxybenzoate (more commonly known as Ethyl Salicylate)[5][6]. The primary challenge in this synthesis is controlling the diastereoselectivity to maximize the yield of the desired trans-isomer over the cis-isomer[7].

Causality of Stereoselective Hydrogenation

The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome. While various catalysts (Pd, Pt, Rh) can reduce the aromatic ring, Ruthenium-based catalysts (e.g., Ru/C) are often preferred for hydrogenating substituted phenols and benzoic acids under conditions that can favor specific isomers.

The mechanism involves the adsorption of the aromatic ring onto the catalyst surface. The pre-existing hydroxyl and ester groups on the ring influence its orientation upon approach to the catalyst. The hydrogen atoms are delivered from the catalyst surface to one face of the ring. The solvent system and hydrogen pressure can further influence the transition state energies, ultimately determining the trans:cis product ratio. Achieving high trans-selectivity often requires careful optimization of temperature, pressure, solvent, and catalyst loading to favor the thermodynamically more stable trans product or to kinetically control the hydrogen addition.

General Synthesis Diagram

The following diagram illustrates the stereoselective hydrogenation of Ethyl Salicylate to the target molecule.

Caption: Synthesis of this compound.

Application in the Synthesis of Spiroxamine

This compound is a valuable intermediate for the synthesis of spiroketalamine fungicides, a class of agrochemicals that act as sterol biosynthesis inhibitors[8][9]. Its most prominent application is in the synthesis of Spiroxamine .

Spiroxamine: A Potent Fungicide

Spiroxamine (CAS 118134-30-8) is a broad-spectrum, systemic fungicide used to control diseases like powdery mildew in cereals and grapes[8][10]. It functions by inhibiting multiple steps in the ergosterol biosynthesis pathway, which is critical for fungal cell membrane integrity[8][9]. The commercial product is a mixture of diastereomers, and its complex spiroketal structure is derived from intermediates whose stereochemistry is crucial for activity[10].

Synthetic Pathway to Spiroxamine

While industrial routes are proprietary, a logical synthetic pathway can be constructed based on the structure of the title compound and published patent literature[11][12]. The trans-hydroxy and ester groups of our starting material are used to form the core 1,4-dioxaspiro[4.5]decane ring system, a key structural motif of Spiroxamine.

The diagram below outlines a plausible multi-step synthesis starting from an intermediate derived from our title compound.

Caption: Logical synthetic pathway from the title compound to Spiroxamine.

Experimental Protocols

The following protocols are representative methodologies. All operations should be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol 1: Representative Synthesis of this compound

This protocol describes a general procedure for the catalytic hydrogenation of Ethyl Salicylate.

-

Reactor Preparation: Charge a high-pressure autoclave with Ethyl Salicylate (1.0 eq) and a suitable solvent (e.g., ethanol or isopropanol).

-

Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add the hydrogenation catalyst (e.g., 5% Ruthenium on Carbon, 1-5 mol%).

-

Reaction: Seal the reactor. Purge several times with hydrogen gas before pressurizing to the target pressure (e.g., 50-100 bar). Heat the mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by tracking hydrogen uptake and/or by periodic sampling and analysis (GC-MS).

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation.

-

Validation: The final product's identity and purity must be confirmed. Use ¹H and ¹³C NMR to verify the structure. The diastereomeric ratio (trans:cis) should be determined using GC or chiral HPLC analysis.

Protocol 2: General Workflow for Synthesis and Analysis

This workflow diagram visualizes the end-to-end process from reaction setup to final product validation, a critical system for ensuring trustworthiness and reproducibility.

Caption: A self-validating workflow for synthesis and quality control.

Conclusion

This compound stands out as a high-value intermediate in the agrochemical sector. Its utility is rooted in the specific stereochemical arrangement of its functional groups, which serves as a robust foundation for building complex, biologically active molecules like the fungicide Spiroxamine. The mastery of its stereoselective synthesis, primarily through the catalytic hydrogenation of ethyl salicylate, is a key enabling technology for the large-scale, cost-effective production of next-generation crop protection agents. Future research may focus on developing even more selective catalytic systems or exploring enzymatic routes to further enhance the stereochemical purity and sustainability of its production.

References

- AERU - University of Hertfordshire. Spiroxamine (Ref: KWG 4168).

- PubChem. Spiroxamine | C18H35NO2 | CID 86160.

- Patsnap. Synthesis method of spiroxamine as bactericide - Eureka.

- Google Patents. CN103121989A - Synthesis method of spiroxamine as bactericide.

- Chem-Impex.

- Guidechem.

- APVMA. Evaluation of the new active SPIROXAMINE in the product PROSPER 500 EC FUNGICIDE.

- PubChem.

- PubChem.

- PubChem.

- Patsnap Synapse.

- PubChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ethyl Salicylate? [synapse.patsnap.com]

- 6. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cis-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Spiroxamine | C18H35NO2 | CID 86160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. apvma.gov.au [apvma.gov.au]

- 10. Spiroxamine (Ref: KWG 4168) [sitem.herts.ac.uk]

- 11. Synthesis method of spiroxamine as bactericide - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN103121989A - Synthesis method of spiroxamine as bactericide - Google Patents [patents.google.com]

An In-depth Technical Guide to trans-Ethyl 2-hydroxycyclohexanecarboxylate: Integrating Theoretical and Computational Analyses

Abstract

This technical guide provides a comprehensive examination of trans-ethyl 2-hydroxycyclohexanecarboxylate, a chiral building block of significant interest in synthetic and medicinal chemistry. Moving beyond a simple characterization, this document details the synergy between modern computational chemistry and established experimental protocols. We explore the molecule's conformational landscape, dictated by its stereochemistry and the potential for intramolecular hydrogen bonding, through the lens of Density Functional Theory (DFT). This guide serves as a roadmap for researchers, scientists, and drug development professionals, offering not just theoretical insights but also detailed, field-proven computational workflows for predicting spectroscopic signatures (NMR, IR) and electronic properties. By juxtaposing these robust theoretical predictions with protocols for experimental validation, we present a holistic methodology for leveraging computational tools to accelerate research and development involving this versatile synthetic intermediate.

Introduction

Ethyl 2-hydroxycyclohexanecarboxylate is a bifunctional organic molecule featuring a cyclohexane scaffold substituted with hydroxyl and ethyl ester groups. The relative orientation of these two substituents gives rise to cis and trans diastereomers, each with distinct chemical and physical properties. This guide focuses specifically on the trans isomer, a valuable chiral intermediate in the synthesis of complex organic molecules, including pharmaceuticals. Its rigid cyclohexane core, coupled with two modifiable functional groups at defined stereocenters, makes it an attractive starting material for building molecular complexity.

In modern chemical research, the integration of theoretical and computational studies with experimental work is no longer a novelty but a necessity for efficient and insightful discovery. This guide is structured to reflect this paradigm. We will first delve into the fundamental stereochemical and conformational properties of the trans isomer. Subsequently, we will present a detailed protocol for its computational analysis using Density Functional Theory (DFT), a powerful tool for predicting molecular structure, stability, and spectroscopic properties. The results of these computational methods—predicted NMR and IR data—will be presented as a benchmark for experimental validation. Finally, we will discuss the practical applications of this molecule in drug development, highlighting its role as a chiral precursor in the synthesis of complex therapeutic agents.

Stereochemistry and Conformational Landscape

The structure of this compound contains two stereogenic centers at positions C1 and C2 of the cyclohexane ring. The trans configuration dictates that the hydroxyl and ester groups lie on opposite faces of the ring. Like all substituted cyclohexanes, the molecule is not planar but exists predominantly in chair conformations to minimize angular and torsional strain.

For the trans isomer, two principal chair conformations are possible via a ring-flip mechanism: the diequatorial (e,e) conformer and the diaxial (a,a) conformer.

-

Diequatorial (e,e) Conformer: Both the hydroxyl and the ethyl carboxylate groups occupy equatorial positions. This conformation is generally more stable as it minimizes steric hindrance, particularly 1,3-diaxial interactions, which are significant destabilizing effects in cyclohexane systems.

-

Diaxial (a,a) Conformer: Both substituents occupy axial positions. This conformer is typically higher in energy due to unfavorable steric interactions between the axial groups and the axial hydrogens on the same face of the ring.

A critical feature of the trans isomer is the potential for an intramolecular hydrogen bond between the hydroxyl proton (donor) and the carbonyl oxygen of the ester group (acceptor). This interaction can significantly influence the relative stability of the conformers. In the diequatorial conformer, the geometry is conducive to the formation of this hydrogen bond, which can further stabilize this conformation over the diaxial form.

Caption: Interconversion between diequatorial and diaxial conformers.

Theoretical and Computational Methodology